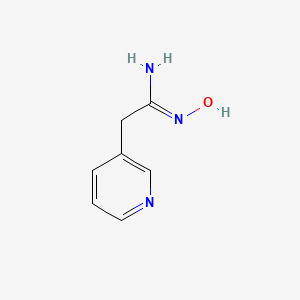

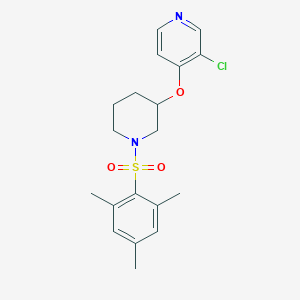

N'-Hydroxy-2-(pyridin-3-YL)ethanimidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyridine derivatives often involves reactions under specific conditions without the need for a catalyst or solvent, indicating a straightforward and efficient synthesis process. For instance, 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one was isolated from the reaction of 2-pyridinecarboxaldehyde and 2-pyridinemethanol at 140°C, showcasing a typical method for synthesizing pyridine derivatives (Percino et al., 2006).

Molecular Structure Analysis

The molecular and crystal structure of pyridine derivatives, such as 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, has been determined by single crystal X-ray diffraction. These compounds often crystallize in specific systems, with defined space groups and cell dimensions, illustrating the complex and ordered nature of their molecular structures (Percino et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving pyridine derivatives can lead to various products depending on the conditions. For example, the reaction of α-bromoketones and 2-aminopyridine under different conditions can yield N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, demonstrating the chemodivergent nature of these reactions (Liu et al., 2019).

Physical Properties Analysis

The physical properties of pyridine derivatives, such as their crystal structures and hydrogen bonding patterns, are crucial for understanding their stability and reactivity. The crystal structures of these compounds reveal intricate details about their molecular geometry and intermolecular interactions, which are essential for their physical characteristics (Meva et al., 2017).

Chemical Properties Analysis

The chemical properties of N'-Hydroxy-2-(pyridin-3-YL)ethanimidamide and related compounds, such as their reactivity with various reagents and their potential for forming complexes with metals, are of significant interest. Studies on the complexation of these compounds with metals like cadmium(II) provide insights into their coordination chemistry and potential applications in material science and catalysis (Hakimi et al., 2013).

Wissenschaftliche Forschungsanwendungen

Ether Derivatives as Fe(III) Extractants

N-decoxy-1-(pyridin-3-yl)ethanoimine, among other compounds, was investigated for its efficiency in extracting Fe(III) from a solution containing other elements such as Cr, V, Ca, Mg, Al, Mn, and Si. The research focused on various factors affecting extraction, including the structure and concentration of the extractant, and proposed N-decoxy-1-(pyridin-3-yl)ethanoimine for the removal of iron(III) due to its high efficiency (Wojciechowska et al., 2019).

Synthesis and Molecular Structure

2-Hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one was synthesized and characterized, leading to the formation of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol. The study presented the crystal and molecular structure of this compound, revealing its crystallization in the monoclinic system and providing insights into its stability and potential applications (Percino et al., 2006).

DNA Binding and Cytotoxicity of Cu(II) Complexes

The study explored the DNA binding properties, nuclease activity, and cytotoxicity of Cu(II) complexes involving tridentate ligands. It delved into the complex's interaction with calf thymus DNA, showing minor structural changes and groove/surface binding. The complexes demonstrated low toxicity for various cancer cell lines, making them noteworthy for further research in bioactive compounds (Kumar et al., 2012).

Synthesis and Application of Cadmium(II) Schiff Base Complexes

The research introduced Cd(II) Schiff base complexes as corrosion inhibitors on mild steel in acidic conditions. Through electrochemical and microscopic analyses, the complexes showed promising properties, opening avenues for their application in corrosion engineering and materials science (Das et al., 2017).

Synthesis of N’-Hydroxy-N-Alkylpyridinecarboximidamides

The paper reported the efficient synthesis of a new class of N-substituted imidamide derivatives, showcasing two distinct methods and comparing their efficacy. The results highlighted the potential of these derivatives in various applications, underscoring the importance of synthesis methods in achieving optimal outcomes (Aksamitowski et al., 2017).

Hydroxy-Substituted Pyridine-Like N-Heterocycles in Catalysis

The study highlighted the role of bio-inspired complexes with hydroxy-substituted pyridine-like N-heterocyclic ligands in homogeneous catalysis. The research emphasized the significance of the hydroxy functional group in catalyst activation and explored the potential contribution of these complexes to the hydrogen economy (Wang et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

N'-hydroxy-2-pyridin-3-ylethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7(10-11)4-6-2-1-3-9-5-6/h1-3,5,11H,4H2,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEONASHSZKLJGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-Hydroxy-2-(pyridin-3-YL)ethanimidamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2488830.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2488838.png)

![3-(3,4-dimethoxyphenethyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488841.png)

![N-[2-(diethylamino)ethyl]-N''-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)ethanediamide](/img/structure/B2488843.png)

![N-[2-(3,5-Difluorophenoxy)ethyl]prop-2-enamide](/img/structure/B2488846.png)

![4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2488848.png)

![3-Formyl-N-[1-(methylcarbamoyl)cyclopentyl]-1H-indole-6-carboxamide](/img/structure/B2488851.png)